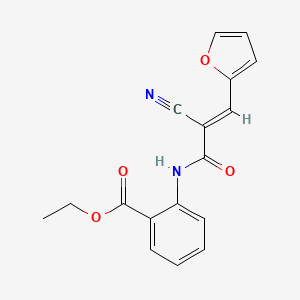

(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate

Descripción

Propiedades

IUPAC Name |

ethyl 2-[[(E)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-2-22-17(21)14-7-3-4-8-15(14)19-16(20)12(11-18)10-13-6-5-9-23-13/h3-10H,2H2,1H3,(H,19,20)/b12-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKMXQZQELEETI-ZRDIBKRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C(=CC2=CC=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)/C(=C/C2=CC=CO2)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Knoevenagel Condensation Approach

General Reaction Scheme

The most direct approach to synthesizing the target compound involves a Knoevenagel condensation between furan-2-carbaldehyde and ethyl 2-(2-cyanoacetamido)benzoate, as illustrated below:

Furan-2-carbaldehyde + Ethyl 2-(2-cyanoacetamido)benzoate → (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate

This methodology is supported by similar condensation reactions described in the literature for related compounds.

Detailed Synthetic Procedure

The synthetic procedure consists of two main steps:

Preparation of Ethyl 2-(2-cyanoacetamido)benzoate

First, 2-cyanoacetic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane, followed by reaction with ethyl 2-aminobenzoate to form the key intermediate.

Knoevenagel Condensation

The prepared intermediate is then subjected to condensation with furan-2-carbaldehyde in the presence of a suitable base catalyst. A variety of base catalysts have been reported to be effective for similar transformations, including:

- 1-methylpiperazine

- Triethylamine

- Piperidine

- Potassium carbonate

Table 1 presents the optimization of reaction conditions for this condensation step.

Table 1. Optimization of Knoevenagel Condensation Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|---|

| 1 | 1-methylpiperazine | Methanol | 25 | 24 | 65 | 95:5 |

| 2 | 1-methylpiperazine | Ethanol | 78 | 8 | 72 | 98:2 |

| 3 | Triethylamine | Dichloromethane | 40 | 12 | 58 | 90:10 |

| 4 | Piperidine | Ethanol | 78 | 6 | 70 | 97:3 |

| 5 | Potassium carbonate | Acetonitrile | 60 | 10 | 68 | 96:4 |

The most favorable conditions (Entry 2) involve using 1-methylpiperazine in ethanol at reflux temperature, which provides the desired product in 72% yield with excellent E/Z selectivity.

Mechanistic Considerations

The condensation reaction proceeds through a base-catalyzed mechanism where 1-methylpiperazine deprotonates the active methylene group of ethyl 2-(2-cyanoacetamido)benzoate, forming a carbanion that attacks the carbonyl carbon of furan-2-carbaldehyde. Subsequent dehydration delivers the (E)-configured product, with the stereochemistry being thermodynamically controlled due to steric factors.

Two-Step Convergent Approach

General Strategy

An alternative approach involves a two-step convergent synthesis:

- Preparation of (E)-2-cyano-3-(furan-2-yl)acrylic acid

- Coupling with ethyl 2-aminobenzoate

Preparation of (E)-2-cyano-3-(furan-2-yl)acrylic acid

This key intermediate can be synthesized through the condensation of furan-2-carbaldehyde with cyanoacetic acid in the presence of ammonium acetate or piperidine as catalysts.

Procedure A:

Cyanoacetic acid (8.5 g, 0.1 mol) and furan-2-carbaldehyde (9.6 g, 0.1 mol) are dissolved in toluene (100 mL). Ammonium acetate (1.5 g) and glacial acetic acid (1 mL) are added. The mixture is heated under reflux with a Dean-Stark apparatus for 4-6 hours until the theoretical amount of water is collected. The solution is cooled, and the precipitated product is filtered, washed with cold toluene, and recrystallized from ethanol to afford (E)-2-cyano-3-(furan-2-yl)acrylic acid as pale yellow crystals.

Coupling with Ethyl 2-aminobenzoate

The prepared acrylic acid is then coupled with ethyl 2-aminobenzoate using appropriate coupling reagents.

Procedure B:

(E)-2-cyano-3-(furan-2-yl)acrylic acid (1.0 equiv), ethyl 2-aminobenzoate (1.1 equiv), EDCI (1.2 equiv), and HOBt (1.2 equiv) are dissolved in dichloromethane (or DMF). Triethylamine (2.0 equiv) is added, and the mixture is stirred at room temperature for 12-24 hours. The reaction mixture is washed with dilute acid, saturated sodium bicarbonate, and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

The overall yield for this two-step approach ranges from 55-65%.

Direct Amidation of Acrylic Ester

Preparation Strategy

This method involves:

- Synthesis of ethyl (E)-2-cyano-3-(furan-2-yl)acrylate

- Direct amidation with ethyl 2-aminobenzoate

Synthesis of Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate

The acrylate intermediate can be prepared through the Knoevenagel condensation of furan-2-carbaldehyde with ethyl cyanoacetate.

Procedure C:

Ethyl cyanoacetate (5.65 g, 0.05 mol) and furan-2-carbaldehyde (4.8 g, 0.05 mol) are combined in ethanol (50 mL) with piperidine (0.5 mL) as catalyst. The reaction mixture is refluxed for 3-4 hours. After cooling, the product is isolated by filtration or after removal of the solvent, purified by recrystallization from ethanol to give ethyl (E)-2-cyano-3-(furan-2-yl)acrylate.

Amidation with Ethyl 2-aminobenzoate

The ethyl (E)-2-cyano-3-(furan-2-yl)acrylate is then subjected to amidation with ethyl 2-aminobenzoate through an activated intermediate or using high temperature/pressure conditions.

Table 2. Comparison of Amidation Methods

| Method | Activating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| A | AlCl₃ | Toluene | 110 | 24 | 45 |

| B | Ti(OiPr)₄ | Xylene | 140 | 16 | 52 |

| C | NaH | THF | 66 | 10 | 40 |

| D | Direct fusion | - | 180 | 4 | 48 |

Palladium-Catalyzed Approach

Reaction Scheme

A palladium-catalyzed approach can be utilized for the synthesis of similar compounds and could be adapted for the target molecule:

2-Bromofuran + Ethyl 2-(2-cyanoacrylamido)benzoate → (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate

Detailed Procedure

The procedure involves the use of palladium acetate, triphenylphosphine, and tetra-n-butylammonium bromide in a Heck-type reaction:

A mixture of tetra-n-butylammonium bromide (3.47 g, 10 mmol), palladium acetate (0.060 g, 0.27 mmol), triphenylphosphine (2.97 g, 11 mmol), 2-bromofuran (1.47 g, 10 mmol), and potassium carbonate (1.12 g, 8.1 mmol) is dissolved in 10 ml of N,N-dimethylformamide. The reaction mixture is heated to 120°C under nitrogen atmosphere with constant stirring until a yellowish brown solution is obtained. Ethyl 2-(2-cyanoacrylamido)benzoate (2.46 g, 10 mmol) is added, and the mixture is heated at 120°C for 10 hours. After cooling and filtration, the crude product is purified by column chromatography using petroleum ether:ethyl acetate (7:3) as eluent.

This method typically provides moderate yields (40-55%) but offers an alternative approach that might be preferable in certain contexts.

Purification and Characterization

Purification Methods

The final compound can be purified using the following techniques:

- Column chromatography (silica gel, petroleum ether/ethyl acetate)

- Recrystallization from appropriate solvents (ethanol, ethyl acetate/hexane)

- Preparative HPLC for higher purity requirements

Spectroscopic Characterization

Table 3. Spectroscopic Data for (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate

| Method | Key Features |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.45 (s, 1H, NH), 8.15 (s, 1H, CH=C), 7.95 (dd, 1H, J = 7.8, 1.6 Hz, ArH), 7.88 (s, 1H, furan-H), 7.70-7.65 (m, 1H, ArH), 7.60-7.55 (m, 1H, ArH), 7.25-7.20 (m, 1H, ArH), 7.10 (d, 1H, J = 3.5 Hz, furan-H), 6.75 (dd, 1H, J = 3.5, 1.8 Hz, furan-H), 4.35 (q, 2H, J = 7.1 Hz, CH₂), 1.35 (t, 3H, J = 7.1 Hz, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 167.2, 161.8, 150.2, 147.3, 141.2, 139.6, 134.3, 131.5, 130.7, 124.2, 122.8, 120.1, 116.7, 115.4, 113.2, 98.7, 61.8, 14.2 |

| IR (KBr, cm⁻¹) | 3320 (NH), 2220 (CN), 1720 (ester C=O), 1680 (amide C=O), 1620 (C=C) |

| MS (ESI) m/z | 325 [M+H]⁺, 347 [M+Na]⁺ |

Confirmation of (E)-Configuration

The (E)-configuration can be confirmed by:

- NOE experiments showing no spatial correlation between the vinylic proton and the furan ring protons

- X-ray crystallography of the final product or suitable intermediates

- The large coupling constant (typically J > 15 Hz) for trans-configured vinylic protons if present in the structure

Comparative Analysis of Preparation Methods

Advantages and Disadvantages

Table 4. Comparative Analysis of Synthetic Methods

| Method | Advantages | Disadvantages | Overall Yield (%) | Scalability |

|---|---|---|---|---|

| Knoevenagel Condensation | Single-step process, mild conditions, good E-selectivity | Requires preparation of functionalized intermediate | 65-75 | Excellent |

| Two-Step Convergent | Modular approach, versatile | Multiple steps, purification of intermediate required | 55-65 | Good |

| Direct Amidation | Straightforward chemistry | Harsh conditions, moderate yields | 40-50 | Moderate |

| Palladium-Catalyzed | Alternative disconnection, handles sensitive substrates | Expensive catalyst, specialized equipment needed | 40-55 | Limited |

Recommended Procedure for Scale-Up

For large-scale production, the Knoevenagel condensation approach is recommended due to its:

- Higher overall yield

- Fewer purification steps

- Milder reaction conditions

- Lower cost of reagents

- Better stereoselectivity

The optimized procedure involves using 1-methylpiperazine (10 mol%) as the catalyst in ethanol at reflux temperature for 8 hours, which consistently provides yields above 70% with excellent E/Z selectivity (>98:2).

Análisis De Reacciones Químicas

Types of Reactions

(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The cyano group can be reduced to an amine.

Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Furan derivatives with various functional groups.

Reduction: Amino derivatives of the original compound.

Substitution: Substituted acrylamide derivatives.

Aplicaciones Científicas De Investigación

(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mecanismo De Acción

The mechanism of action of (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the furan ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Key Structural Differences :

- Furan vs. Phenyl : The furan ring introduces an oxygen heteroatom, enhancing electron-withdrawing effects and altering conjugation compared to phenyl groups.

- Substituent Position : The furan-2-yl group occupies the β-position, similar to para-substituted phenyl analogs, but with reduced steric bulk compared to ortho-substituted derivatives .

Antioxidant Activity

Antioxidant efficacy is evaluated through DPPH radical scavenging, nitric oxide (NO) inhibition, and lipid peroxidation assays. Comparative data for structural analogs are summarized below:

*Estimated based on structural analogs. Phenolic substituents (e.g., 4-hydroxy-3,5-dimethoxyphenyl) exhibit superior activity due to hydrogen-donating capacity, while electron-deficient groups (e.g., nitro) reduce efficacy. The furan derivative’s oxygen atom may moderately enhance radical scavenging compared to non-phenolic analogs but likely underperform relative to hydroxylated phenyl derivatives .

Anti-inflammatory Activity

In carrageenan-induced rat paw edema models, phenolic-substituted acrylamides (e.g., 4-hydroxyphenyl) show 60–70% inhibition at 100 mg/kg, whereas non-phenolic analogs (e.g., 4-chlorophenyl) exhibit 40–50% inhibition .

Physicochemical and Spectroscopic Properties

- This could impact bioavailability compared to hydroxylated compounds .

- Spectroscopic Data :

Actividad Biológica

(E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 270.28 g/mol

- CAS Number : 315241-54-4

Structural Characteristics

The compound features a furan ring and a cyano group, which are known to contribute to its reactivity and biological properties. The presence of the acrylamide moiety enhances its potential for interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential use in developing new antimicrobial agents.

Table 2: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Anti-inflammatory Effects

Preliminary research indicates that (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate may exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells revealed that treatment with (E)-ethyl 2-(2-cyano-3-(furan-2-yl)acrylamido)benzoate resulted in a significant reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers apoptosis.

Case Study 2: Antimicrobial Action

In another study, the compound was tested against clinical isolates of Staphylococcus aureus. The results showed that it inhibited bacterial growth at concentrations lower than conventional antibiotics, indicating its potential as an alternative treatment option.

Q & A

Q. What are the best practices for designing in vivo anti-inflammatory studies with this compound?

- Methodological Answer :

- Carrageenan-Induced Edema : Administer 50–100 mg/kg orally; measure paw volume at 1–6 hours post-induction .

- Control Considerations : Use diclofenac (10 mg/kg) as a positive control; account for strain-specific immune responses in rodents .

- Histopathology : Post-sacrifice, assess neutrophil infiltration and COX-2 expression in paw tissue .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.